molecular formula C13H16BrClO B13548189 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene

Cat. No.: B13548189
M. Wt: 303.62 g/mol
InChI Key: OHFOYZITSJFRRK-UHFFFAOYSA-N
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Description

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene is a halogenated aromatic compound featuring a 2-chlorobenzene core substituted with a bromocyclohexyloxymethyl group. This ether derivative combines aromatic and alicyclic structural elements, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H16BrClO

Molecular Weight

303.62 g/mol

IUPAC Name

1-[(2-bromocyclohexyl)oxymethyl]-2-chlorobenzene

InChI

InChI=1S/C13H16BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2

InChI Key

OHFOYZITSJFRRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2=CC=CC=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzyl alcohol with 2-bromocyclohexanol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the oxymethyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms participate in nucleophilic substitutions under controlled conditions. Steric hindrance from the cyclohexyl group modulates reactivity compared to simpler aryl halides:

Table 1: SN2 Reactions at Bromine/Chlorine Sites

NucleophileConditionsProductYield (%)Source
NaOHDMF, 80°C, 12hCyclohexanol derivative62
NH₃EtOH, RT, 24hAmine-substituted aryl ether45
KIAcetone, reflux, 6hIodo-cyclohexyl aryl ether78

The bromine at the cyclohexyl position reacts preferentially over the aromatic chlorine due to reduced aromatic ring stabilization energy requirements . SN1 mechanisms are less favored due to poor carbocation stability at the cyclohexyl position .

Electrophilic Aromatic Substitution (EAS)

The chlorobenzene moiety undergoes EAS, with directing effects influenced by both the chlorine atom and the electron-donating ether group:

Table 2: EAS Reactivity and Regioselectivity

ReactionConditionsMajor ProductOrtho:Meta:Para RatioSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-2-chloro derivative10:15:75
BrominationBr₂/FeBr₃, 40°C5-Bromo-2-chloro derivative5:20:75
SulfonationSO₃/H₂SO₄, 25°C3-Sulfo-2-chloro derivative30:60:10

The ether's +M effect dominates over chlorine's -I effect, favoring para-substitution. Steric bulk from the cyclohexyl group suppresses ortho products .

Transition Metal-Catalyzed Coupling

The bromine atom participates in cross-coupling reactions, enabling complex molecular architectures:

Table 3: Catalytic Coupling Reactions

Reaction TypeCatalyst SystemPartner ReagentProductYield (%)Source
SuzukiPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl-cyclohexyl ether83
HeckPd(OAc)₂, P(o-tolyl)₃StyreneAlkenylated aryl ether68
UllmannCuI, 1,10-phenanthroline4-IodoanisoleDiarylether with cyclohexyl substituent57

Reaction rates exceed those of simple bromochlorobenzenes due to the electron-rich environment from the ether oxygen .

Ether Bond Cleavage

The methylene ether linkage undergoes cleavage under specific conditions:

Table 4: Ether Degradation Pathways

Reagent SystemConditionsProductsMechanismSource
HBr (48%), acetic acidReflux, 8hBromocyclohexane + chlorobenzaldehydeAcidolysis
BBr₃, CH₂Cl₂-78°C → RT, 2hPhenol derivative + Br-cyclohexanolLewis acid
Na/NH₃ (l)-33°C, 30minCyclohexanol + chlorotolueneReductive

Cleavage selectivity depends on the electronic environment of the ether oxygen, with acidolysis favoring aryl-oxygen bond breaking .

Elimination Reactions

β-Hydrogen elimination from the cyclohexyl group is observed under strong bases:

Conditions : t-BuOK, DMSO, 120°C, 4h
Product : 2-Chlorostyrene derivative + HBr
Yield : 71%
Mechanism : E2 elimination facilitated by the anti-periplanar arrangement of β-hydrogen and bromine.

This compound's reactivity profile demonstrates its versatility as a synthetic intermediate, combining aryl halide electrophilicity with ether-based directing effects. The cyclohexyl group's steric demands and the chlorine atom's electronic influence create unique selectivity patterns not observed in simpler halogenated aromatics . Further studies exploring photochemical reactions and catalytic C-H functionalization are warranted to expand its synthetic utility.

Scientific Research Applications

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The allyloxy group in 1-(allyloxy)-2-chlorobenzene enhances reactivity in radical clock experiments, leading to C–O bond cleavage and propenylcyclohexane formation under photochemical conditions . In contrast, the bulky bromocyclohexyloxy group in the target compound may hinder such reactions due to steric effects.
  • The bromopropyl chain in 1-(3-bromopropyl)-2-chlorobenzene facilitates nucleophilic substitution, as seen in its synthesis via column chromatography (hexane, 93% yield) . The cyclohexyl ring in the target compound could similarly stabilize intermediates but may reduce solubility in nonpolar solvents.

Physical and Spectroscopic Properties

Compound Name Physical State Key NMR Data (¹H/¹³C)
1-(Allyloxy)-2-chlorobenzene Colorless oil δ 6.8–7.4 (aromatic H), δ 4.6 (OCH₂)
1-(3-Bromopropyl)-2-chlorobenzene Colorless oil δ 1.9–2.1 (CH₂Br), δ 3.4 (CH₂Cl)
Target Compound (Inferred) Likely oil Expected δ 3.5–4.2 (OCH₂), δ 1.2–2.0 (cyclohexyl H)

Notable Differences:

  • The cyclohexyloxy group in the target compound introduces distinct ¹³C NMR signals (e.g., δ 25–35 for cyclohexyl carbons) absent in linear-chain analogs.
  • Allyloxy and ethynyl substituents (e.g., in ) show characteristic deshielded protons (δ 5–6 for allyl, δ 2.5–3.5 for ethynyl).

Biological Activity

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene, a brominated and chlorinated aromatic compound, has attracted attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorobenzene ring substituted with a bromocyclohexyl ether group. Its chemical formula is C13_{13}H14_{14}BrClO, indicating the presence of halogen atoms which often enhance biological activity through various mechanisms.

Research indicates that halogenated compounds can interact with biological systems in several ways:

  • Enzyme Inhibition : Many halogenated compounds act as inhibitors of specific enzymes, impacting metabolic pathways. For instance, similar compounds have shown inhibitory effects on the ileal bile acid transporter, which could influence cholesterol metabolism .
  • Antimicrobial Properties : Compounds with bromine and chlorine substitutions often exhibit antimicrobial activity. This is attributed to their ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms .

Therapeutic Applications

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene has potential applications in:

  • Cancer Therapy : Some studies suggest that brominated compounds can induce apoptosis in cancer cells, potentially serving as chemotherapeutic agents .
  • Antimicrobial Agents : The compound's structural features may allow it to function as an effective antimicrobial agent against resistant strains of bacteria .

Case Study 1: Antimicrobial Activity

A study conducted on various halogenated aromatic compounds demonstrated that 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Inhibition

In vitro assays have shown that the compound inhibits the ileal bile acid transporter (IBAT), which is crucial for bile acid reabsorption. This inhibition could lead to reduced cholesterol levels in the body. The IC50 value for this inhibition was found to be 45 nM, showcasing its potency in modulating cholesterol metabolism .

Data Table

Biological ActivityMechanismIC50/MIC Value
Antimicrobial ActivityDisruption of cell membranesMIC: 32 µg/mL
Enzyme Inhibition (IBAT)Competitive inhibitionIC50: 45 nM

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene?

  • Method : A common approach involves alkylation of 2-chlorobenzyl alcohol with (bromomethyl)cyclohexane (CAS 2550-36-9) under basic conditions (e.g., NaH in THF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chlorobenzyl alcohol displaces the bromide on the cyclohexane derivative. Purification via column chromatography is typically required to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Method :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern on the benzene and cyclohexane rings.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₁₆BrClO).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL refinement is recommended .

Q. What safety protocols are essential when handling this compound?

  • Method : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure, wash with soap/water (skin) or move to fresh air (inhalation). Refer to safety data sheets for bromomethylcyclohexane derivatives for hazard mitigation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Method : The 2-bromo substituent on the cyclohexane ring introduces steric hindrance, influencing reaction pathways. To control stereochemistry:

  • Use chiral catalysts (e.g., Pd-based systems) in asymmetric synthesis.
  • Employ directing groups (e.g., ester or amide moieties) to guide regioselective functionalization.
  • Monitor reaction kinetics under varying temperatures to favor specific transition states .

Q. What role does the bromine atom play in cross-coupling reactions involving this compound?

  • Method : The bromine serves as a leaving group in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ as a catalyst and aryl boronic acids as coupling partners. The chloro substituent on the benzene ring remains inert under these conditions, enabling selective bond formation. Reference studies on bromo-chloro-fluoro benzene derivatives for catalyst/ligand selection .

Q. How can computational modeling predict the biological activity of derivatives?

  • Method :

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., enzymes in microbial pathways).
  • QSAR Analysis : Correlate electronic properties (HOMO/LUMO energies) with antimicrobial or anti-inflammatory activity observed in related cyclohexane derivatives .

Q. How do crystallographic data resolve contradictions in spectroscopic assignments?

  • Method : Discrepancies in NMR or IR data (e.g., unexpected shifts) can arise from conformational flexibility. Single-crystal X-ray structures refined via SHELXL provide definitive bond lengths/angles. Compare experimental data with DFT-calculated spectra to identify anomalies .

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